tert-butyl (5-amino-1-isopropyl-1H-pyrazol-4-yl)carbamate
CAS No.:
Cat. No.: VC15768792
Molecular Formula: C11H20N4O2
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N4O2 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl N-(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H20N4O2/c1-7(2)15-9(12)8(6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16) |
| Standard InChI Key | OKDXJZVYJKMPRL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The IUPAC name of the compound is tert-butyl -(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate. Its canonical SMILES representation is CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N, reflecting the pyrazole ring substituted with an isopropyl group at position 1, an amino group at position 5, and a carbamate moiety at position 4.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | tert-butyl -(5-amino-1-propan-2-ylpyrazol-4-yl)carbamate |
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)N |
The pyrazole ring’s electron-rich nature and hydrogen-bonding capabilities from the amino and carbamate groups enhance its reactivity and binding affinity to biological targets.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential functionalization of the pyrazole core:
Table 2: Representative Synthesis Steps
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Preparation of 5-amino-1-isopropylpyrazole | Isopropylamine, nitrating agents |
| 2 | Introduction of carbamate group | tert-butyl chloroformate, base (e.g., ) |
| 3 | Purification | Column chromatography, dichloromethane/hexane |
Dichloromethane is preferred as a solvent due to its compatibility with carbamate-forming reactions. The tert-butyl group enhances steric protection, improving intermediate stability during synthesis .
Reactivity and Functionalization
The compound’s reactivity centers on two sites:
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Amino Group (Position 5): Susceptible to acylation, alkylation, or Schiff base formation.
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Carbamate Moiety (Position 4): Hydrolyzable under acidic or basic conditions to yield primary amines, enabling conjugation with drug delivery systems.
For example, reaction with acyl chlorides forms amide derivatives:
This versatility supports its use as a scaffold in drug discovery.
Biological Activities and Mechanisms
Anticancer Applications
The compound’s mechanism in oncology may involve:
-
Enzyme Inhibition: Binding to kinase active sites (e.g., EGFR, VEGFR) to block signaling pathways.
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Receptor Modulation: Antagonizing adenosine receptors to inhibit tumor proliferation.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High logP (~2.5) predicts good lipid membrane permeability.
-
Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) likely oxidize the tert-butyl group, forming water-soluble metabolites.
Toxicity Considerations
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its patent-protected analogs highlight commercial interest .
Agrochemical Uses
Pyrazole derivatives are explored as herbicides targeting acetolactate synthase (ALS), though this application remains speculative for the reviewed compound.
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step routes reduce scalability.
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Biological Data Gaps: In vivo efficacy and toxicity studies are needed.
Future research should prioritize:
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Structure-activity relationship (SAR) studies to optimize potency.
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Development of single-step synthetic methodologies.
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